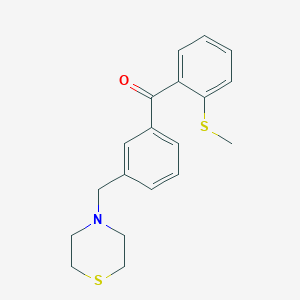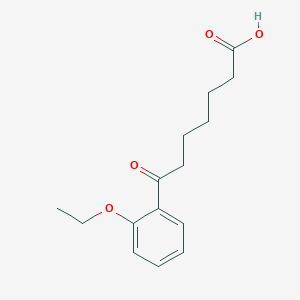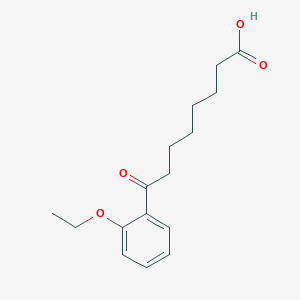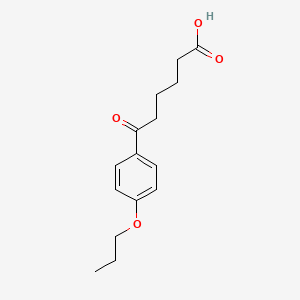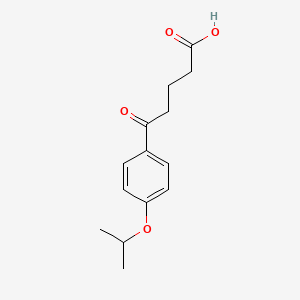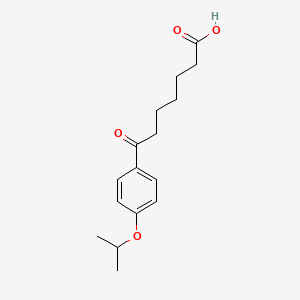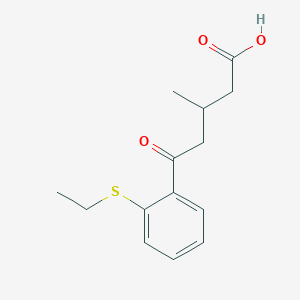
5-(2-(Ethylthio)phenyl)-3-methyl-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(2-(Ethylthio)phenyl)-3-methyl-5-oxovaleric acid” is an organic compound containing a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with an ethylthio (C2H5S) substituent, a methyl (CH3) group, and a carboxylic acid (COOH) group. The presence of these functional groups suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the phenyl ring, the ethylthio group, the methyl group, and the carboxylic acid group. These groups could potentially influence the compound’s shape, polarity, and reactivity .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to participate in various types of reactions. For example, phenylboronic acids can undergo Suzuki-Miyaura coupling reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the phenyl ring could contribute to its aromaticity, while the carboxylic acid group could contribute to its acidity .
Scientific Research Applications
Brown and Beige Adipose Tissue Regulation : A study by Whitehead et al. (2021) highlights the role of metabolites like 3-methyl-2-oxovaleric acid in the interorgan signaling network, particularly involving brown and beige adipose tissues. These metabolites have been shown to induce brown adipocyte-specific phenotypes and mitochondrial oxidative energy metabolism, impacting systemic metabolism and energy expenditure (Whitehead et al., 2021).
β-Oxidation Resistant Indole-Based Receptor Antagonists : Ye et al. (2017) conducted a structure-activity relationship study of β-oxidation resistant indole-based 5-oxo-6,8,11,14-eicosatetraenoic acid receptor antagonists. The research focused on developing novel β-oxidation-resistant antagonists, relevant for their potential pro-inflammatory mediation properties (Ye et al., 2017).
Conjugated Photopolymerisable Liquid Crystals : McGlashon et al. (2012) investigated conjugated photopolymerisable quinquethiophene liquid crystals, which include compounds with similar structural features. Their research provided insights into the spectroscopic and morphological properties of these materials, relevant for semiconductor applications (McGlashon et al., 2012).
Synthesis of Alkyl- and Phenyl-Substituted Compounds : Kukharev et al. (1987) explored the synthesis of various substituted compounds, including 5-dimethylamino-3-methyl-4-oxovaleric acid ester. This study contributes to the broader understanding of the synthetic pathways and potential applications of these compounds in chemical research (Kukharev et al., 1987).
α-Keto Acids in Food Chemistry : Hidalgo et al. (2013) developed an analytical method for determining α-keto acids in pork meat and Iberian ham, including 4-methyl-2-oxovaleric acid and 3-methyl-2-oxovaleric acid. This research is significant for understanding the presence and concentration of α-keto acids in food products (Hidalgo et al., 2013).
properties
IUPAC Name |
5-(2-ethylsulfanylphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3S/c1-3-18-13-7-5-4-6-11(13)12(15)8-10(2)9-14(16)17/h4-7,10H,3,8-9H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXCQGMLGCMIFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)CC(C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-(Ethylthio)phenyl)-3-methyl-5-oxovaleric acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3-fluorobenzophenone](/img/structure/B1325731.png)
![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-2-fluorobenzophenone](/img/structure/B1325733.png)
![2-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-4-fluorobenzophenone](/img/structure/B1325735.png)
![3,4-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325737.png)
![3,5-Difluoro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1325738.png)
![3'-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3,4,5-trifluorobenzophenone](/img/structure/B1325739.png)
![Ethyl 5-[3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl]-5-oxovalerate](/img/structure/B1325740.png)
